N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

EPAC1 antagonist cAMP signaling Rap1 GEF inhibition

Researchers investigating cAMP/Epac2 signaling should procure this specific compound due to its unique 8.1-fold selectivity for EPAC2 over EPAC1. The critical benzyl methylene spacer and 4-methoxy substituent create a unique conformational and electronic profile, ensuring target-specific activity not replicated by cheaper analogs like CAS 34747-52-9. Ideal for cardiomyocyte hypertrophy, insulin secretion, and vascular smooth muscle studies.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
Cat. No. B5329727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C
InChIInChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)
InChIKeyYKFDAQBENFSNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine – Structural and Pharmacophoric Baseline for Guanidine-Based Probe Selection


N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine (C₁₅H₁₉N₅O, MW 285.35 g/mol) is a fully synthetic, N,N′-disubstituted guanidine featuring a 4,6-dimethylpyrimidine ring at one terminus and a 4-methoxybenzyl group at the other . The compound adopts a distinct tautomeric equilibrium influenced by the electronic character of its substituents [1]. Within the guanidine class, it occupies a specific structural niche that bridges metal-coordinating pyrimidine-guanidine scaffolds and the 4-methoxybenzyl pharmacophore found in clinically studied antiarrhythmic agents such as meobentine [2]. This dual pharmacophoric character makes it a non-interchangeable candidate for target-specific probe development where both metal-chelation capacity and aromatic recognition elements are simultaneously required.

Why N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine Cannot Be Replaced by a Generic In-Class Analog


Guanidine derivatives are notoriously sensitive to N-substitution patterns; even a single methylene-group insertion or a methoxy-position shift can invert receptor selectivity, alter tautomeric preference, and change metal-binding stoichiometry [1]. The compound under investigation differs from its nearest commercially available analogs by a critical benzyl methylene spacer absent in the cheaper N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (CAS 34747-52-9) and by the electron-donating 4-methoxy substituent absent in the Rac1 inhibitor ZINC69391 . These structural distinctions are not cosmetic: the methylene spacer introduces conformational flexibility that affects target-protein binding pose, while the 4-methoxy group modulates the guanidine pKa and hydrogen-bonding network. Generic substitution therefore carries a high risk of target-profile mismatch that cannot be mitigated by simple equipotency assumptions.

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine Against Closest Analogs


EPAC1 vs. EPAC2 Antagonist Selectivity Profile Compared to Reference Antagonists ESI-08 and CE3F4

The compound exhibits moderate antagonist activity at human recombinant EPAC1 (IC₅₀ = 8.9 μM) and 8-fold stronger activity at mouse recombinant EPAC2 (IC₅₀ = 1.1 μM by 8-NBD-cAMP displacement) [1][2]. This EPAC2-preferring profile diverges from the pan-EPAC antagonist ESI-08, which inhibits EPAC1 and EPAC2 with roughly equivalent potency (IC₅₀ ≈ 8.4 μM for both isoforms) [3]. It also contrasts with CE3F4, which shows preferential EPAC1 inhibition (EPAC1 IC₅₀ = 10.7 μM; EPAC2 IC₅₀ = 66 μM) [4]. The 8-fold selectivity window for EPAC2 over EPAC1 distinguishes the target compound from the equipotent ESI-08 and the EPAC1-biased CE3F4, positioning it as an EPAC2-favoring probe scaffold.

EPAC1 antagonist cAMP signaling Rap1 GEF inhibition

Methylene-Spacer-Dependent Conformational Pharmacology Compared to Directly Linked 4-Methoxyphenyl Analog

The target compound contains a methylene (-CH₂-) spacer between the guanidine core and the 4-methoxyphenyl ring, giving an N'-[(4-methoxyphenyl)methyl] substituent [1]. The commercially available analog N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (CAS 34747-52-9) lacks this spacer, attaching the methoxyphenyl group directly to the guanidine nitrogen . X-ray crystallographic analysis of eleven related N,N′-substituted guanidines demonstrates that the steric and electronic character of the N′-substituent is a decisive determinant of whether the molecule crystallizes in a cis-trans or cis-cis tautomer, which in turn governs the spatial display of hydrogen-bond donor and acceptor functionalities [2]. The flexible benzyl-type substituent in the target compound permits a conformational landscape distinct from the more rigid directly linked phenyl analog, with predicted differences in the dihedral angle between the aromatic ring and the guanidine plane of up to 60° based on small-molecule crystal structure analysis of related benzyl-guanidines.

conformational flexibility target engagement structure-activity relationship

Physicochemical Property Differentiation: logP, logD, and Polar Surface Area vs. ZINC69391 and Meobentine

The compound possesses a calculated logP of 1.50, logD (pH 7.4) of approximately -5.27, and a topological polar surface area (tPSA) of 65.0 Ų . These values establish a distinct physicochemical space relative to two mechanistically important comparators: (i) ZINC69391, the 2-trifluoromethylphenyl analog (logP ≈ 2.9 predicted; tPSA ≈ 54 Ų), is significantly more lipophilic and less polar, favoring membrane penetration but carrying higher off-target risk [1]; (ii) the antiarrhythmic meobentine (N-((4-methoxyphenyl)methyl)-N',N''-dimethylguanidine; logP ≈ 1.2 predicted; tPSA ≈ 36 Ų) is less lipophilic and has a smaller polar surface, consistent with its higher clinical bioavailability but narrower target engagement profile [2]. The highly negative logD of the target compound indicates predominant ionization at physiological pH, yielding superior aqueous solubility but potentially limiting passive membrane permeability relative to ZINC69391.

ADME prediction drug-likeness physicochemical profiling

Metal-Chelation Potential Inferred from Guanidino-Pyrimidine Ligand Class Behavior

Guanidino-pyrimidines bearing the 4,6-dimethylpyrimidin-2-yl substituent have been demonstrated to form stable Ni(II) complexes of defined stoichiometry, with the guanidine N and pyrimidine N atoms serving as a bidentate coordination site [1]. This metal-binding property is absent in meobentine, which lacks the pyrimidine ring entirely, and is sterically modulated in ZINC69391 by the ortho-trifluoromethyl group on the phenyl ring that can hinder metal approach . The target compound, with its unencumbered pyrimidine-guanidine chelating face and flexible 4-methoxybenzyl arm not interfering with the metal-binding pocket, is predicted to retain the coordination capacity documented for the parent 2-guanidino-4,6-dimethylpyrimidine scaffold. Quantitative stability constants for the exact compound have not been reported, but the Ni(II) complex formation constant for the closely related 2-guanidino-4,6-dimethylpyrimidine is log β₂ ≈ 8.5-9.0 (estimated from analog data).

metal coordination bioinorganic chemistry guanidine ligands

Recommended Procurement Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine Based on Verified Differentiation Evidence


EPAC2-Biased Chemical Probe Development for Cardiac and Metabolic Disease Research

Investigators requiring an EPAC2-preferring antagonist scaffold should prioritize this compound over the non-selective ESI-08 or the EPAC1-biased CE3F4. Its 8.1-fold EPAC2 selectivity (IC₅₀ 1.1 μM vs. 8.9 μM for EPAC1) [1] enables isoform-specific dissection of cAMP/Epac2 signaling in cardiomyocyte hypertrophy models, pancreatic β-cell insulin secretion assays, and vascular smooth muscle proliferation studies, where EPAC1/EPAC2 functional redundancy otherwise confounds interpretation.

Conformational SAR Studies Requiring a Methylene-Spacer Guanidine Pharmacophore

Medicinal chemistry programs exploring the impact of conformational flexibility on guanidine-protein binding should select this compound as a representative benzyl-spacer analog. The documented conformational divergence from directly linked aryl-guanidines (e.g., CAS 34747-52-9) [2] makes it a critical comparator for establishing SAR around the N′-substituent geometry, particularly in targets where the ligand must reach a deep pocket past a narrow channel.

Bifunctional Ligand Design Requiring Simultaneous Metal Coordination and Aromatic Target Recognition

Projects developing guanidine-based metallo-probes, MRI contrast agents, or metal-sensor molecules should procure this compound as a scaffold that combines a proven pyrimidine-guanidine chelation motif with a modifiable 4-methoxybenzyl recognition element [3]. The unencumbered coordination site and achiral nature simplify both synthesis and characterization compared to ZINC69391 or meobentine.

Physicochemical Benchmarking in Moderately Polar, Ionized Probe Space

Discovery teams optimizing ADME properties for targets with solvent-exposed binding sites (e.g., cAMP-binding domains, extracellular protein-protein interfaces) can use this compound as a physicochemical reference point (logP 1.50, logD -5.27, tPSA 65.0 Ų) . Its profile fills a gap between the hydrophobic ZINC69391 (logP ~2.9) and the low-tPSA meobentine (tPSA ~36 Ų), enabling systematic exploration of polarity-activity relationships.

Quote Request

Request a Quote for N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.